(5-bromonaphthalen-1-yl)methanamine Hydrochloride

Antibacterial Gram-positive Enterococcus faecalis

Researchers needing 5-bromo naphthylmethylamine for SAR studies often face supply issues with incorrect isomers. This 5-bromo derivative delivers defined biological activity for targeted probe development. - Ki=200 nM vs. bovine intestinal alkaline phosphatase & Ki=1,910 nM vs. rat ecto-5'-nucleotidase for inhibitor probe development - IC50=3,190 nM vs. E. faecalis; defined cell wall synthesis inhibition for resistance studies - Labile C-Br bond enables Suzuki/Buchwald-Hartwig cross-coupling for PET tracer or fluorescent probe synthesis ≥97% purity. Ships ambient. For research use only.

Molecular Formula C11H11BrClN
Molecular Weight 272.57 g/mol
Cat. No. B7790969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromonaphthalen-1-yl)methanamine Hydrochloride
Molecular FormulaC11H11BrClN
Molecular Weight272.57 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C(C2=C1)Br)CN.Cl
InChIInChI=1S/C11H10BrN.ClH/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11;/h1-6H,7,13H2;1H
InChIKeyUGHKOPVHLZPTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromonaphthalen-1-yl)methanamine HCl: Core Data & Research Utility


(5-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 1049727-47-0) is a brominated aromatic amine derivative with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol. It is characterized by a bromine atom at the 5-position and an aminomethyl group at the 1-position of a naphthalene ring, forming a hydrochloride salt for enhanced stability and solubility in polar solvents. The compound is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry, where its halogen substituent is a key handle for further functionalization via cross-coupling reactions. It is also a subject of direct biological investigation, with reported activities in antimicrobial and enzyme inhibition assays. The compound's CAS registry number is 1049727-47-0, and its typical commercial purity is ≥95% . It is important to note that this compound is for research use only and is not intended for human or veterinary applications .

Synthetic Intermediate 5‑Bromo handle for Suzuki, Buchwald‑Hartwig and photoredox chemistry
Bioactive Tool Compound Enzyme inhibitor probe (ecto‑5′‑nucleotidase, IAP); antimicrobial SAR studies
Research Use Only Not for human or veterinary applications; designed for laboratory investigations

(5-Bromonaphthalen-1-yl)methanamine HCl: Not Interchangeable with Generics


The biological activity and chemical reactivity of naphthylmethylamine derivatives are highly dependent on the specific position of halogen substitution. The 5-bromo isomer presents a distinct electronic and steric environment compared to its 4-bromo, 6-bromo, or unsubstituted analogs. This is not a matter of simple 'bromine presence' but of a specific regiochemical 'address' that dictates interactions with biological targets like enzymes and receptors, as well as performance in synthetic pathways. For instance, the position of the bromine atom significantly impacts the compound's binding affinity to various targets [1][2]. Therefore, substituting this compound with a cheaper or more readily available 1-naphthylmethylamine, or even a different brominated isomer, will likely lead to a complete loss of the specific activity or reactivity for which it was selected. The following section provides quantitative evidence for why the 5-bromo substitution pattern is critical.

5‑Bromo regioisomer
4‑Bromo, 6‑bromo or other isomers may exhibit different target binding and reactivity due to altered steric/electronic environment.
Non‑brominated parent
1‑Naphthylmethylamine lacks the critical bromine required for ecto‑5′‑nucleotidase/IAP binding and cross‑coupling utility.
Chloro analog
5‑Chloro derivative may show lower photoreactivity due to higher C–Cl bond dissociation energy; class‑level inference suggests C–Br advantage.

(5-Bromonaphthalen-1-yl)methanamine HCl: Quantitative Evidence Guide


Antibacterial Activity Against Enterococcus faecalis

The target compound demonstrates moderate antibacterial activity against Enterococcus faecalis, as evidenced by an IC50 of 3,190 nM in a microbial growth inhibition assay. In contrast, a more potent, structurally related analog (CHEMBL3115980) shows an IC50 of 125,000 nM for inhibition of biofilm formation, which is a different endpoint. This comparison highlights that the target compound's potency is not maximal within its chemical class, making it a useful tool for studying structure-activity relationships (SAR) where intermediate potency is required. For context, the compound is also reported as a weak cell wall synthesis inhibitor in Gram-positive bacteria [1][2][3].

Antibacterial
Assay context
IC50 3,190 nM
vs. 125,000 nM (biofilm comparator)
Supports SAR and resistance studies with intermediate potency.
Different assay endpoints; direct comparison limited.
Antibacterial Gram-positive Enterococcus faecalis

Potent Ecto-5'-Nucleotidase Inhibition

The compound shows potent inhibition of rat ecto-5'-nucleotidase, with a Ki value of 1,910 nM. This is a key differentiator, as this specific activity is not observed for the unsubstituted parent compound (1-naphthylmethylamine), which lacks the bromine atom necessary for this interaction. The IC50 for the same target is 40,100 nM, indicating that while binding is strong (Ki), a higher concentration is needed for functional inhibition. The presence of this activity profile, which is absent in the non-brominated analog, makes the 5-bromo compound a valuable starting point for the development of selective ecto-5'-nucleotidase inhibitors [1].

Ecto‑5′‑Nucleotidase
Class‑level
Ki 1,910 nM
IC50 40,100 nM
Bromine‑dependent enzyme binding; absent in parent compound.
Rat enzyme, COS7 cell assay; extrapolation needs validation.
Enzyme Inhibition Nucleotidase Rat

Intestinal Alkaline Phosphatase Binding Affinity

The compound exhibits significant binding affinity for bovine intestinal alkaline phosphatase (IAP), with a Ki value of 200 nM. This level of binding is a direct consequence of the 5-bromo substitution, which is not present in unsubstituted naphthylmethylamines. This quantitative data provides a clear rationale for selecting the brominated analog when exploring IAP as a drug target or when seeking a tool compound to probe the enzyme's function. The strong Ki value indicates potential for further optimization as a lead compound [1].

IAP Binding
Class‑level
Ki 200 nM
Selective binding requires 5‑bromo substitution; potential lead scaffold.
Bovine enzyme; target relevance in gut/cancer research context.
Enzyme Inhibition Alkaline Phosphatase Bovine

Enhanced Photochemical Reactivity

In the context of photochemical reactions, the presence of a bromine atom on the naphthalene ring, particularly at the 4- or 5- position, significantly alters reaction pathways and yields. Studies on 4-bromoacylnaphthalenes show that they yield much higher amounts of substitution products in photoreactions compared to their chloro analogs, a phenomenon directly attributed to the lower dissociation energy of the C-Br bond. This principle can be extrapolated to the 5-bromo isomer, suggesting it will be a more reactive substrate in radical or photoredox-mediated transformations than its 5-chloro counterpart. While this is a class-level inference based on the 4-position analog, the fundamental C-Br bond property is a differentiating factor for synthetic chemists [1].

Photoreactivity
Class‑level inference
Enhanced substitution yields expected
C–Br bond lability supports photoredox and radical pathways.
Inferred from 4‑bromo analog studies; experimental validation needed.
Photochemistry C-Br Bond Synthetic Utility

(5-Bromonaphthalen-1-yl)methanamine HCl: Application Scenarios


Enzyme Inhibitor Probes for Ecto-5'-Nucleotidase & Alkaline Phosphatase

The compound's potent and quantifiable binding to rat ecto-5'-nucleotidase (Ki = 1,910 nM) and bovine intestinal alkaline phosphatase (Ki = 200 nM) makes it an excellent starting point for developing novel inhibitor probes. Its specific activity, which is absent in non-brominated analogs, allows researchers to study the role of these enzymes in cancer biology, immunology, and gut physiology. The compound's moderate potency provides a window for SAR studies to improve selectivity and efficacy without starting from a completely inactive scaffold [1].

Intermediate for Cross-Coupling & Photoredox Chemistry

The bromine atom at the 5-position is a prime functional handle for further synthetic elaboration. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino groups. Furthermore, the labile C-Br bond, which has a lower dissociation energy than C-Cl bonds, makes it a superior substrate for photoredox and radical-based transformations, as inferred from studies on 4-bromo analogs. This property can lead to higher yields and milder reaction conditions compared to other halogenated naphthylmethylamines [1][2].

Antibacterial Tool for Mechanism & Resistance Studies

With a defined IC50 of 3,190 nM against E. faecalis growth, this compound serves as a controlled, moderately potent antibacterial agent. It is classified as a cell wall synthesis inhibitor with weak whole-cell activity. This profile is advantageous for researchers investigating bacterial resistance mechanisms or studying the effects of sub-lethal antibiotic pressure, as it avoids the complete growth suppression seen with highly potent clinical agents. Its known mechanism of action allows for targeted studies on cell wall biogenesis [3][4].

CNS Tracer & Ligand Building Block

Given its structural relation to known ligands for adrenergic receptors, the compound can be used as a core scaffold for synthesizing novel CNS-active molecules. The 5-bromo group can be used to install a radioactive or fluorescent label (e.g., via cross-coupling) for use in positron emission tomography (PET) imaging or receptor binding assays, enabling the study of neurological targets. This application leverages the compound's specific regiochemistry to create probes with defined binding properties [5].

Application
Selection Property
Validation Focus
Enzyme inhibitor probe development
Quantifiable enzyme inhibition (Ki) for ecto‑5′‑nucleotidase and IAP
Purinergic signaling and cancer metabolism pathway studies
Synthetic building block
5‑Bromo functional handle for cross‑coupling and photoredox chemistry
Synthetic route efficiency and selectivity under mild conditions
Antibacterial screening tool
Reported IC50 against E. faecalis growth
Cell wall synthesis inhibition and resistance mechanism studies
CNS ligand scaffold
Regiospecific bromo for radiolabeling or fluorination
Receptor binding assays and PET tracer development
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